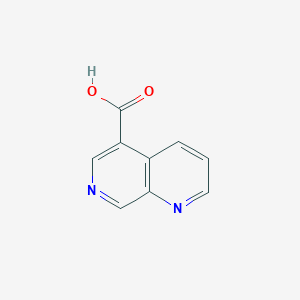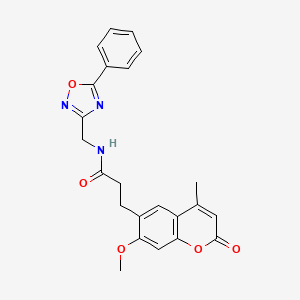![molecular formula C13H12ClN3O2 B1416728 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1097832-80-8](/img/structure/B1416728.png)
4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Descripción general
Descripción
The compound “4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-c]pyridine core, which is a fused ring system combining an imidazole ring and a pyridine ring. The molecule also has a carboxylic acid group attached to the 6-position of the pyridine ring and a chlorophenyl group attached to the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused imidazo[4,5-c]pyridine ring system, the carboxylic acid group, and the chlorophenyl group . These groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the chlorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These derivatives, specifically imidazo[4,5-b] pyridine derivatives like SB9a and SB14a, have shown significant inhibition efficiency, reaching up to 90% for SB14a at 0.1 mM concentration. Their behavior as mixed-type inhibitors and their high inhibition performance have been supported by various methods including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Scanning Electron Microscopy (SEM), alongside computational approaches like Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) (Saady et al., 2021).
Synthesis and Functionalization
Studies have shown the potential of imidazo[4,5-c]pyridine derivatives in various chemical syntheses and functionalization reactions. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine have led to the formation of different products, including 3H-imidazo[4,5-b] pyridine derivatives. These reactions underline the versatility of such compounds in organic synthesis, providing insights into their potential for creating a wide range of chemical entities (Yıldırım et al., 2005).
Biological Screening
Imidazo[4,5-c]pyridine derivatives have also been explored for their biological activities. For instance, compounds like 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine have been synthesized and assayed for their biological activity against various bacterial strains and fungi. Some of these derivatives exhibited moderate activity, highlighting their potential in antimicrobial research (Bhuva et al., 2015).
Molecular Structure and Cohesion
The molecular structure and cohesion of 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives have been studied extensively. For example, the asymmetric unit of a related compound showed similar geometries except for their dimethylbutanoic acid groups. Studies involving O-H...N hydrogen bonds in these compounds contribute to the understanding of their structural stability and interactions (Rodier et al., 1993).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKNUFKQMLUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
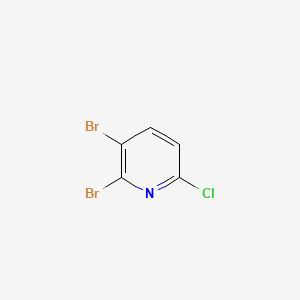
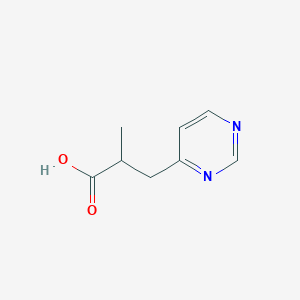
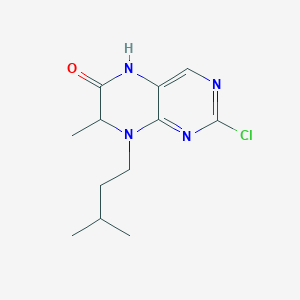
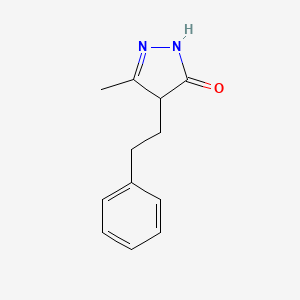
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
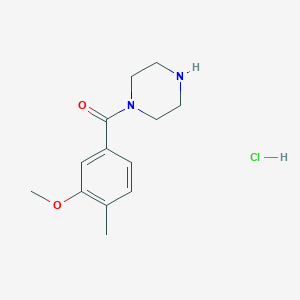
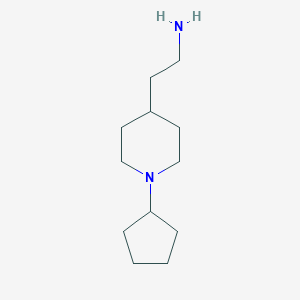
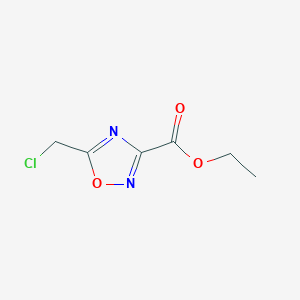
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)
